2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N5OS/c17-11-7-4-8-12(18)14(11)20-13(24)9-25-16-22-21-15(23(16)19)10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9,19H2,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSQHRGIMVCDAAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring with an amino group and a cyclohexyl substituent, along with a dichlorophenyl acetamide moiety. This unique structure contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H15Cl2N5S |
| Molecular Weight | 316.26 g/mol |
| CAS Number | 560995-24-6 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antibacterial Activity
Recent studies have demonstrated that compounds with triazole structures exhibit significant antibacterial activity. The specific compound has shown promising results against various bacterial strains.
In Vitro Studies
In vitro assays have been conducted to evaluate the antibacterial efficacy of this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several pathogenic bacteria:
| Bacterial Strain | MIC (µg/mL) | Comparison Standard |
|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin (4) |
| Escherichia coli | 16 | Amoxicillin (8) |
| Pseudomonas aeruginosa | 32 | Kanamycin (16) |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.
The mechanism through which this compound exerts its antibacterial effects is thought to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies suggest that the triazole moiety plays a crucial role in binding to target enzymes involved in these processes.
Case Studies and Research Findings
- Case Study: Antibacterial Efficacy
- Research on Structure-Activity Relationship (SAR)
- Comparative Analysis
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:
- Mechanism of Action : It is believed to inhibit specific pathways involved in cancer cell proliferation. The triazole moiety contributes to its ability to interfere with cellular signaling pathways.
- Case Studies : In vitro tests demonstrated that the compound showed substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions exceeding 85% in some cases .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase Inhibition : It has shown promising results as an acetylcholinesterase inhibitor, which is crucial for the treatment of Alzheimer's disease. Compounds with similar structures have been documented to enhance acetylcholine levels in the brain, thereby improving cognitive function .
Synthesis and Characterization
The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide typically involves multi-step reactions starting from accessible precursors. The methods include:
- Formation of the Triazole Ring : Utilizing cyclization reactions involving hydrazine derivatives.
- Thioether Formation : The introduction of the sulfanyl group is achieved through nucleophilic substitution reactions.
- Final Acetamide Coupling : The final step involves coupling with 2,6-dichlorophenyl acetamide.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound:
- Triazole Ring : Modifications on the triazole ring can enhance anticancer activity.
- Amino Group Positioning : The positioning of the amino group influences enzyme inhibition potency.
Q & A
Q. How can researchers confirm the structural integrity of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide after synthesis?
Methodological Answer: Structural validation requires a multi-technique approach:
- NMR Spectroscopy : Analyze - and -NMR to confirm proton environments and carbon frameworks. Key signals include aromatic protons (6.8–7.5 ppm) and cyclohexyl CH groups (1.2–2.1 ppm) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the triazole and dichlorophenyl moieties .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, particularly for the sulfanyl-acetamide linkage .
Q. What are standard protocols for synthesizing this compound?
Methodological Answer: A typical synthesis involves:
Cyclization : React 5-cyclohexyl-1,2,4-triazole-3-thiol with chloroacetyl chloride to form the sulfanyl-acetamide intermediate .
Substitution : Couple the intermediate with 2,6-dichloroaniline under basic conditions (e.g., KCO in DMF) .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the product .
Q. Critical Parameters :
- Temperature control (<60°C) to prevent triazole ring decomposition.
- Anhydrous conditions for substitution reactions to avoid hydrolysis .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Contradictions (e.g., unexpected NMR splitting or MS fragments) require:
- Multi-Technique Validation : Cross-check IR (C=O stretch ~1680 cm) and -NMR (amide carbonyl ~170 ppm) .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational anomalies .
- Batch Reproducibility Tests : Repeat synthesis under standardized conditions to rule out procedural variability .
Q. What strategies optimize reaction yields during scale-up synthesis?
Methodological Answer:
- Design of Experiments (DOE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, optimize the substitution step using DMF vs. THF .
- In Situ Monitoring : Employ HPLC or inline IR to track intermediate formation and adjust reaction kinetics .
- Green Chemistry Principles : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How to design biological activity studies for this compound?
Methodological Answer:
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli) or kinase inhibition assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclohexyl substituents) to correlate structural features with potency .
- Control Experiments : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks .
Q. What methods address stability issues in aqueous solutions?
Methodological Answer:
- Stress Testing : Expose the compound to pH 3–9 buffers at 40°C for 48 hours, monitor degradation via HPLC .
- Lyophilization : Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) .
- Analytical Tracking : Use LC-MS to identify degradation products (e.g., hydrolyzed acetamide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
